Urease-IN-8

Enzyme Inhibition Urease Anti-ulcer

Standard urease inhibitors like thiourea introduce experimental variability due to non-competitive mechanisms and lower potency. Urease-IN-8 (Compound 5e) solves this as a well-characterized competitive inhibitor with precise kinetics. - **Higher Potency**: IC50 3.51 ± 0.49 μM; Ki 3.11 ± 0.0031 μM (6.5x > thiourea). - **Defined Mechanism**: Competitive inhibition enables accurate kinetic interpretation. - **SAR Benchmark**: Quantifiable baseline for triazolothiadiazine analogue studies vs. Urease-IN-7. - **Validation Tool**: Reliable reference for *in silico* docking and dynamics simulations. Supplied as a pure, research-grade compound for *H. pylori* gastritis and peptic ulcer models.

Molecular Formula C23H18N4OS
Molecular Weight 398.5 g/mol
Cat. No. B12380073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-8
Molecular FormulaC23H18N4OS
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C23H18N4OS/c1-28-20-13-11-19(12-14-20)22-24-25-23-27(22)26-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3
InChIKeyOGWMBDINONWMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-8 Overview


Urease-IN-8 (Compound 5e, CAS 517906-16-0) is a triazolothiadiazine-based, competitive urease inhibitor with a reported IC50 of 3.51 ± 0.49 μM and a Ki of 3.11 ± 0.0031 μM against Jack bean urease [1]. It was identified as a lead candidate from a library of 28 heteroaromatic analogues and is primarily utilized in research models of peptic ulcers and gastritis caused by *Helicobacter pylori* infection [1].

Urease enzyme inhibition studies with reported competitive mechanism
H. pylori urease-dependent pathology research models

Urease-IN-8 vs. Generic Urease Inhibitors


Substituting Urease-IN-8 with a generic urease inhibitor, such as thiourea or hydroxyurea, risks significant experimental variability and misinterpretation of results. The inhibition mechanism (competitive vs. non-competitive) and potency differ substantially across compound classes. Urease-IN-8 exhibits a ~6.5-fold higher potency than the standard inhibitor thiourea [1]. Furthermore, even among structurally similar triazolothiadiazine/triazolothiadiazole analogues, minor structural modifications lead to large variations in inhibitory activity and binding kinetics. For example, the lead compound 5k (Urease-IN-7) shows a different Ki (3.62 μM) despite a similar IC50 (3.33 μM), highlighting that these are distinct chemical entities with unique kinetic profiles [1].

Mechanism mismatch: Non-competitive or mixed inhibitors (e.g., thiourea) may shift enzyme response interpretation.
Potency context: Reported inhibition profiles differ substantially from generic inhibitors; direct substitution may alter assay sensitivity.
Structural sensitivity: Minor triazolothiadiazine core modifications can shift binding kinetics; analogues require independent validation.

Urease-IN-8 Quantitative Evidence


Potency Advantage Over Thiourea

Urease-IN-8 demonstrates a 6.5-fold higher inhibitory potency compared to the standard urease inhibitor thiourea. In a direct head-to-head assay under identical conditions, Urease-IN-8 achieved an IC50 of 3.51 ± 0.49 μM, while thiourea exhibited an IC50 of 22.45 ± 0.30 μM [1].

Potency vs. Thiourea
Head-to-head
3.51 ± 0.49 μM
Thiourea: 22.45 ± 0.30 μM
~6.5-fold difference
Supports assay sensitivity context; reported IC50 difference under identical conditions.
Jack bean urease assay
Enzyme Inhibition Urease Anti-ulcer Drug Discovery

Competitive Inhibition Kinetics

Urease-IN-8 acts as a competitive inhibitor with a precisely determined inhibition constant (Ki) of 3.11 ± 0.0031 μM. This Ki value provides a more accurate measure of binding affinity than IC50 alone, enabling robust comparison and prediction of enzyme-inhibitor interactions. In contrast, the standard inhibitor thiourea, while also competitive, has a significantly higher Ki (data not provided in the primary study but inferred from its higher IC50), and many other urease inhibitors operate via non-competitive or mixed mechanisms [1].

Inhibition Constant (Ki)
Class-level inference
3.11 ± 0.0031 μM
Reported competitive mechanism; Ki supports binding affinity interpretation.
Thiourea Ki not explicitly stated
Enzyme Kinetics Urease Competitive Inhibitor Mechanism of Action

Favorable In Silico ADME Profile

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicts that Urease-IN-8 possesses good druglikeness properties, making it a suitable lead candidate for further development. While quantitative ADME data for direct comparators like Urease-IN-7 are not provided in a comparative table, the study confirms that both lead compounds (5e and 5k) demonstrate favorable predicted ADME characteristics, positioning them above the baseline of the broader triazolothiadiazole/triazolothiadiazine library evaluated [1].

Predicted ADME Profile
Class-level inference
Favorable predicted ADME properties
Reported favorable in silico profile within analogue set; requires experimental validation.
Qualitative assessment
ADME Druglikeness Computational Chemistry Lead Optimization

Binding Affinity vs. Urease-IN-7

Urease-IN-8 (compound 5e) and Urease-IN-7 (compound 5k) are the two most potent inhibitors identified in the same study. Although their IC50 values are similar (3.51 μM vs. 3.33 μM), Urease-IN-8 exhibits a lower inhibition constant (Ki = 3.11 μM) compared to Urease-IN-7 (Ki = 3.62 μM) [1]. This subtle but quantifiable difference in binding affinity suggests that Urease-IN-8 may have a distinct thermodynamic profile and could be preferred in assays where a slightly tighter binding interaction is critical.

Ki vs. Urease-IN-7
Head-to-head
3.11 ± 0.0031 μM
Urease-IN-7: 3.62 ± 0.0034 μM
0.51 μM lower Ki
Reported Ki difference suggests distinct binding thermodynamics; may support analogue discrimination.
Same assay conditions
Structure-Activity Relationship Urease Lead Compound Chemical Biology

Urease-IN-8 Research Applications


H. pylori Peptic Ulcer Models

Urease-IN-8 is ideally suited for *in vitro* models investigating the role of urease in *H. pylori*-induced gastric epithelial damage. Its 6.5-fold greater potency over thiourea allows for effective urease inhibition at lower concentrations, minimizing potential off-target cytotoxicity [1]. The well-defined competitive inhibition mechanism enables precise interpretation of results.

SAR Studies for Urease Inhibitors

As a lead compound within a well-characterized triazolothiadiazine series, Urease-IN-8 serves as an excellent benchmark for SAR studies. Its established IC50 (3.51 μM) and Ki (3.11 μM) provide a quantitative baseline for evaluating the impact of structural modifications on potency and binding affinity, particularly when compared to its close analog Urease-IN-7 [1].

Computational Docking Validation

Urease-IN-8 is an optimal tool for validating *in silico* docking and dynamics simulations. Its confirmed competitive binding mode and favorable ADME predictions offer a reliable reference for computational chemists developing and testing new urease inhibitor algorithms or scoring functions. The availability of precise kinetic data (Ki) allows for direct correlation between computational binding energies and experimental affinity [1].

Enzyme Kinetics and Mechanism Studies

The compound's well-defined competitive inhibition mechanism, coupled with a precise Ki value, makes it a valuable reagent for advanced enzyme kinetics studies. Researchers can use Urease-IN-8 to probe the catalytic mechanism of urease, study enzyme-inhibitor dynamics, or as a control compound in assays designed to identify non-competitive or allosteric urease inhibitors [1].

Application
Selection Property
Validation Focus
H. pylori urease-dependent pathology models
Urease inhibition potency ranking
Concentration-response assay validation
Urease inhibitor SAR studies
Structural analogue benchmarking
Ki and IC50 correlation assessment
Computational docking model validation
Predicted binding mode validation
Docking score vs. experimental Ki correlation
Enzyme kinetics studies
Competitive mechanism confirmation
Kinetic parameter determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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